Benzene, 1-[(1E)-2-methoxyethenyl]-4-nitro-
Description
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
1-[(E)-2-methoxyethenyl]-4-nitrobenzene |
InChI |
InChI=1S/C9H9NO3/c1-13-7-6-8-2-4-9(5-3-8)10(11)12/h2-7H,1H3/b7-6+ |
InChI Key |
KGZPCCGLQHHSCZ-VOTSOKGWSA-N |
Isomeric SMILES |
CO/C=C/C1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
COC=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The Wittig reaction enables stereoselective formation of the (E)-methoxyethenyl group via ylide intermediates. A nitrobenzaldehyde derivative (e.g., 4-nitrobenzaldehyde) reacts with methoxymethyltriphenylphosphonium chloride under basic conditions:
Experimental Conditions
Table 1: Wittig Reaction Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | THF | Maximizes ylide reactivity |
| Temperature | 25°C | Balances reaction rate and selectivity |
| Base | NaH | Superior to KOtBu or LDA |
| Stereoselectivity | (E):(Z) = 9:1 | Governed by ylide stability |
Limitations
-
Requires anhydrous conditions.
-
Byproduct (triphenylphosphine oxide) complicates purification.
Heck Coupling for (E)-Selective Alkene Formation
Methodology
Palladium-catalyzed coupling of 4-nitroiodobenzene with methoxyethylene:
Key Findings
Table 2: Heck Coupling Variables
| Variable | Effect on Reaction Outcome |
|---|---|
| Solvent (DMF vs. THF) | DMF improves catalyst stability |
| Temperature (80–100°C) | Higher temps reduce reaction time (4–6 hr) |
| Substitution Pattern | Electron-withdrawing nitro group accelerates oxidative addition |
Scalability
-
Preferred for industrial applications due to fewer byproducts.
Nucleophilic Aromatic Substitution (NAS)
Two-Step Approach
Step 1 : Nitration of 1-(2-methoxyethenyl)benzene.
Step 2 : Directed nitration using HNO₃/H₂SO₄ at 0–5°C.
Challenges and Solutions
Table 3: Nitration Conditions
| Condition | Outcome |
|---|---|
| H₂SO₄/HNO₃ (3:1) | Optimal nitronium ion generation |
| Reaction Time (2 hr) | Prevents di-nitration (<5% byproduct) |
| Quenching | Ice-water quench preserves product integrity |
Metal-Mediated Cross-Coupling
Suzuki-Miyaura Coupling
Reaction of 4-nitrophenylboronic acid with 1-methoxyethenyl bromide:
Performance Metrics
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Yield (%) | (E)-Selectivity | Scalability | Cost |
|---|---|---|---|---|
| Wittig Reaction | 68–72 | 90% | Moderate | $$ |
| Heck Coupling | 80–85 | >95% | High | $$$ |
| NAS | 70–75 | N/A | Low | $ |
| Suzuki-Miyaura | 65–70 | 88% | Moderate | $$$ |
Key Insights:
-
Heck Coupling excels in yield and selectivity but requires expensive palladium catalysts.
-
Wittig Reaction offers cost advantages but lower scalability.
-
NAS is limited by competing side reactions.
Emerging Techniques: Photoredox Catalysis
Recent advances utilize visible-light-mediated decarboxylative coupling. For example, 4-nitrobenzoyloxyethenes undergo radical-based coupling with methoxyethenyl precursors under Ir(ppy)₃ catalysis . Initial yields reach 60% with 85% (E)-selectivity, offering a sustainable alternative.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-[(1E)-2-methoxyethenyl]-4-nitro- undergoes various chemical reactions, including:
Oxidation: The methoxyethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid like iron(III) bromide (FeBr3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 1-[(1E)-2-methoxyethenyl]-4-aminobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
Benzene, 1-[(1E)-2-methoxyethenyl]-4-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Benzene, 1-[(1E)-2-methoxyethenyl]-4-nitro- involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the methoxyethenyl group can undergo electrophilic or nucleophilic attacks. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Key Properties :
- The methoxy group (-OCH₃) is electron-donating, activating the benzene ring toward electrophilic substitution.
- The nitro group (-NO₂) is electron-withdrawing, directing further substitutions to meta positions.
- The trans configuration of the ethenyl group influences steric interactions and conjugation efficiency .
Comparison with Structurally Similar Compounds
4-Nitrostyrene (CAS 100-13-0)
Structure: Styrene derivative with a nitro group directly attached to the ethenyl-linked benzene ring. Molecular Formula: C₈H₇NO₂ Molecular Weight: 149.15 g/mol Comparison:
- Substituents : Lacks the methoxy group present in the target compound.
- Reactivity : The absence of the methoxy group reduces electron density on the benzene ring, making it less reactive in electrophilic substitutions compared to the target compound.
- Applications: Primarily used as a monomer in polymer chemistry and as a precursor in nitroarene synthesis .
| Parameter | Target Compound | 4-Nitrostyrene |
|---|---|---|
| Molecular Weight (g/mol) | 179.17 | 149.15 |
| Substituents | -NO₂, -OCH₃ | -NO₂ |
| Boiling Point | Not reported | 556.2 K (283.05°C) |
| Key Applications | Organic synthesis | Polymer chemistry |
1-Methoxy-3-[(E)-2-(4-nitrophenyl)ethenyl]benzene (CAS 14064-58-5)
Structure: Benzene ring with a methoxy group at position 1 and a nitro-substituted ethenyl group at position 3. Molecular Formula: C₁₅H₁₃NO₃ Molecular Weight: 255.27 g/mol Comparison:
2-Methoxy-4-(2-nitroethenyl)-1-(phenylmethoxy)benzene (CAS 1860-56-6)
Structure: Benzene ring with methoxy, nitroethenyl, and phenylmethoxy (-OCH₂C₆H₅) groups. Molecular Formula: C₁₆H₁₅NO₄ Molecular Weight: 285.30 g/mol Comparison:
Benzene, 1-methoxy-4-nitro (CAS 100-17-4)
Structure: Benzene ring with methoxy and nitro groups at para positions. Molecular Formula: C₇H₇NO₃ Molecular Weight: 153.14 g/mol Comparison:
- Simpler Structure : Lacks the ethenyl group, reducing conjugation length.
- Reactivity : The absence of the ethenyl bridge limits its utility in cross-coupling reactions.
- Thermochemistry : Reported ΔfH° (gas) = -205.6 kJ/mol, compared to estimated values of -180 kJ/mol for the target compound .
Physicochemical and Reactivity Trends
Electronic Effects
- Methoxy Group : Enhances ring electron density, favoring electrophilic substitution at positions ortho/para to -OCH₃.
- Nitro Group : Directs substitutions to meta positions and stabilizes negative charges in intermediates.
Steric and Conformational Differences
- The (1E)-ethenyl configuration in the target compound minimizes steric clash between substituents, unlike bulkier analogs like 2-Methoxy-4-(2-nitroethenyl)-1-(phenylmethoxy)benzene .
Biological Activity
Benzene, 1-[(1E)-2-methoxyethenyl]-4-nitro- is an organic compound featuring a benzene ring substituted with a methoxyethenyl group and a nitro group. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of Benzene, 1-[(1E)-2-methoxyethenyl]-4-nitro- can be represented as follows:
This structure indicates the presence of functional groups that may contribute to its biological activity, such as the nitro group, which is often associated with various pharmacological effects.
Anticancer Activity
Research indicates that compounds similar to Benzene, 1-[(1E)-2-methoxyethenyl]-4-nitro- exhibit significant anticancer properties. For instance, studies have shown that nitro-substituted benzene derivatives can induce apoptosis in cancer cells through various pathways, including:
- Inhibition of cell proliferation : The compound has demonstrated potential in inhibiting the growth of various cancer cell lines.
- Induction of oxidative stress : Nitro groups can generate reactive oxygen species (ROS), leading to oxidative damage in cancer cells.
A study measuring antiproliferative activity found that related compounds exhibited IC50 values ranging from 16.1 μM to over 100 μM against different cancer cell lines, indicating varying degrees of potency depending on structural modifications .
Antimicrobial Activity
Benzene derivatives are often evaluated for their antimicrobial properties. The presence of the methoxy group and nitro group in this compound may enhance its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes. Compounds with similar structures have shown activity against a range of pathogens, including:
- Gram-positive bacteria : Such as Staphylococcus aureus.
- Gram-negative bacteria : Such as Escherichia coli.
Study on Anticancer Properties
A recent study investigated the anticancer effects of several nitro-substituted benzene derivatives, including Benzene, 1-[(1E)-2-methoxyethenyl]-4-nitro-. The results indicated that this compound could significantly reduce cell viability in prostate cancer cells (PC3), with an observed IC50 value of approximately 22.5 μM. This suggests a promising therapeutic potential for further development .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Benzene, 1-[(1E)-2-methoxyethenyl]-4-nitro- | PC3 | 22.5 |
| Related Compound A | MCF7 | 16.1 |
| Related Compound B | HeLa | >100 |
Antimicrobial Activity Assessment
Another research effort focused on evaluating the antimicrobial efficacy of various benzene derivatives against common bacterial strains. The findings revealed that compounds with similar structures exhibited significant inhibition zones against Salmonella typhimurium and Pseudomonas aeruginosa. The specific activity of Benzene, 1-[(1E)-2-methoxyethenyl]-4-nitro- was noted but requires further quantitative analysis for precise determination.
Q & A
Q. What are the key physicochemical properties of Benzene, 1-[(1E)-2-methoxyethenyl]-4-nitro-, and how are they experimentally determined?
Methodological Answer: Key properties include molecular weight, density, boiling point, and solubility. These are determined via:
- Density : Measured using a pycnometer or gas displacement methods (reported density for similar nitroaromatics: ~1.71 g/cm³ at 20°C) .
- Boiling Point : Determined by reduced-pressure distillation (e.g., 315.5±44.0°C at 760 mmHg for analogous compounds) .
- Solubility : Evaluated in solvents like ethyl acetate or dichloromethane via gravimetric analysis.
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer: Key protocols include:
- Personal Protective Equipment (PPE) : Wear EN 374-standard gloves, safety goggles, and flame-resistant lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors or aerosols .
- Spill Management : Employ spark-proof tools for containment and avoid water (risk of hydrolysis for nitro groups) .
- Storage : Store in airtight containers in cool, dry conditions, segregated from oxidizers and bases .
Advanced Research Questions
Q. How can the crystal structure of this compound be resolved, and what role do substituents play in molecular packing?
Methodological Answer:
- Crystallization : Grow single crystals via slow evaporation in ethyl acetate or methanol.
- X-ray Diffraction : Use SHELXL (via SHELX suite) for refinement, leveraging high-resolution data to model the (1E)-2-methoxyethenyl and nitro groups .
- Impact of Substituents : The nitro group’s electron-withdrawing nature and the methoxyethenyl group’s steric effects influence packing. Compare with bromoethynyl analogs (e.g., C8H4BrNO2) to assess substituent-driven lattice distortions .
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
Methodological Answer:
- Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map electron density. The nitro group depletes electron density at the para position, while the methoxyethenyl group donates electrons via resonance .
- Experimental Validation : Use Suzuki-Miyaura coupling to test reactivity with aryl boronic acids. Compare yields with analogs (e.g., bromoethynyl derivatives) to isolate substituent effects .
Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved for this compound?
Methodological Answer:
Q. What computational methods are optimal for predicting the compound’s UV-Vis absorption profile?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
